![molecular formula C25H30N6O2S B2508116 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892769-02-7](/img/structure/B2508116.png)
1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C25H30N6O2S and its molecular weight is 478.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds containing 1,2,4-triazole and benzylpiperazine derivatives have shown promise in antibacterial and antimicrobial efficacy. For instance, 1,2,3-triazole and 1,2,4-triazole hybrids are reported to exhibit potent antibacterial activity against Staphylococcus aureus due to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and maintenance (Li & Zhang, 2021).
CNS Acting Drugs
The benzylpiperazine moiety is a key structural feature in several central nervous system (CNS) acting drugs, indicating potential for the development of new therapeutic agents targeting the CNS. This structural feature contributes to the activity of compounds in the treatment of various CNS disorders due to its interaction with neurotransmitter systems (Saganuwan, 2017).
Sedative-Hypnotic Applications
Compounds related to the structural framework of the specified chemical have been researched for their sedative-hypnotic effects, indicative of potential use in the treatment of insomnia and related disorders. For example, zaleplon, a non-benzodiazepine hypnotic, shares structural similarities with triazolo[4,3-a]pyrimidine, suggesting that derivatives with modifications in this core could have similar CNS depressant properties (Heydorn, 2000).
Antipsychotic Activity
The presence of benzylpiperazine and related structural motifs has been associated with antipsychotic activity. Compounds such as JL13, which contain a piperazine derivative, have been evaluated for their potential atypical antipsychotic effects, suggesting the therapeutic utility of such structures in managing psychosis (Bruhwyler et al., 1997).
Optoelectronic Materials
Furthermore, the pyrimidine derivatives, as part of the broader chemical family, have found applications in optoelectronic materials. Their capacity to form coordination complexes and engage in hydrogen bonding makes them suitable for use in photo- and electroluminescent applications (Lipunova et al., 2018).
properties
IUPAC Name |
12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2S/c1-2-12-30-24(33)23-20(11-17-34-23)31-21(26-27-25(30)31)9-6-10-22(32)29-15-13-28(14-16-29)18-19-7-4-3-5-8-19/h3-5,7-8,11,17H,2,6,9-10,12-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWOAWZUOPECBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.